3-Methoxymethoxy-2-tributylstannylpyridine
Description
The Pyridine (B92270) Scaffold: Versatility and Importance in Heterocyclic Chemistry
The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. Its prevalence stems from a unique combination of electronic properties, steric availability for functionalization, and its ability to act as a ligand or a hydrogen bond acceptor. This versatility makes the pyridine ring a privileged structure in medicinal chemistry, with countless pharmaceuticals incorporating this core unit. The nitrogen atom within the ring not only influences the electron density and reactivity of the scaffold but also provides a handle for modulating the physicochemical properties of the molecule, such as solubility and bioavailability.
Organotin Reagents as Strategic Intermediates in C-C and C-Heteroatom Bond Formation
Organotin reagents, or organostannanes, have a long and storied history in organic synthesis as reliable and versatile intermediates. wikipedia.org Their key attribute lies in their participation in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. wikipedia.org This reaction allows for the formation of new C-C bonds by coupling an organostannane with an organic halide or triflate. wikipedia.org The tributylstannyl group, in particular, is widely employed due to the stability of the resulting reagents and the predictable nature of their reactivity. The tin-carbon bond is sufficiently stable to allow for purification and handling of the organostannane, yet reactive enough to undergo transmetalation with a palladium catalyst, a crucial step in the catalytic cycle of the Stille reaction. wikipedia.org
Positioning of 3-Methoxymethoxy-2-tributylstannylpyridine within Pyridine and Organometallic Chemistry
This compound occupies a strategic position at the intersection of pyridine chemistry and organometallic catalysis. It is a functionalized pyridylstannane that offers a pre-installed handle for the introduction of a substituted pyridine ring into a target molecule. The methoxymethyl (MOM) ether at the 3-position serves as a protecting group for the hydroxyl functionality, which can be unveiled later in a synthetic sequence to reveal a more complex and functionalized pyridine derivative. The tributylstannyl group at the 2-position primes the molecule for participation in cross-coupling reactions, enabling the formation of a new bond at this specific location. This strategic placement of functional groups makes this compound a valuable building block for the synthesis of highly substituted and architecturally complex pyridine-containing molecules.
Chemical Properties and Synthesis
The utility of this compound is underpinned by its specific chemical properties and the synthetic routes available for its preparation.
| Property | Value |
| CAS Number | 405137-20-4 |
| Molecular Formula | C18H33NOSn |
| Molecular Weight | 398.17 g/mol |
| Appearance | Not specified (often an oil or solid) |
| Synonyms | tributyl-[3-(methoxymethoxy)pyridin-2-yl]stannane |
This data is compiled from publicly available chemical supplier information.
The synthesis of this compound typically involves a multi-step sequence starting from a readily available pyridine precursor. A common strategy involves the initial protection of a hydroxyl group at the 3-position of the pyridine ring as a methoxymethyl ether. This is followed by a directed metallation at the 2-position, often using a strong organolithium base, and subsequent quenching of the resulting lithiated species with tributyltin chloride. The precise conditions for these transformations are crucial to ensure high yields and avoid side reactions.
Reactivity and Applications in Organic Synthesis
The primary application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling.
The Stille Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation
The Stille reaction is a versatile and widely used method for the formation of carbon-carbon bonds. wikipedia.org The general catalytic cycle involves the oxidative addition of an organic halide or triflate to a palladium(0) complex, followed by transmetalation with the organostannane reagent, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org The choice of palladium catalyst, ligands, and reaction conditions can be tailored to optimize the coupling of specific substrates.
Synthesis of Substituted Pyridines via Stille Coupling
This compound serves as an excellent precursor for the synthesis of 2-substituted-3-(methoxymethoxy)pyridines. By coupling this reagent with a variety of organic halides (e.g., aryl, heteroaryl, vinyl, or alkyl halides), a diverse range of functionalized pyridine derivatives can be accessed. The subsequent deprotection of the MOM group can then provide access to 2-substituted-3-hydroxypyridines, which are important intermediates in the synthesis of various biologically active molecules.
| Electrophile (R-X) | Product | Potential Application |
| Aryl Iodide | 2-Aryl-3-(methoxymethoxy)pyridine | Synthesis of biaryl-containing pharmaceuticals |
| Heteroaryl Bromide | 2-(Heteroaryl)-3-(methoxymethoxy)pyridine | Construction of complex heterocyclic systems |
| Vinyl Triflate | 2-Vinyl-3-(methoxymethoxy)pyridine | Access to vinylpyridines for further functionalization |
This table represents hypothetical examples of Stille coupling reactions involving this compound.
Role in the Synthesis of Complex Molecules and Natural Products
While specific examples of the use of this compound in the total synthesis of natural products are not extensively documented in readily available literature, its utility as a building block for constructing highly substituted pyridine cores suggests its potential in such endeavors. The strategic introduction of a functionalized pyridine moiety is a key step in the synthesis of many complex natural products and pharmaceuticals. The ability to perform this introduction in a controlled and predictable manner, as offered by the Stille coupling of this reagent, makes it a valuable tool for synthetic chemists.
Properties
IUPAC Name |
tributyl-[3-(methoxymethoxy)pyridin-2-yl]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO2.3C4H9.Sn/c1-9-6-10-7-3-2-4-8-5-7;3*1-3-4-2;/h2-4H,6H2,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMHIWOYDLZDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478586 | |
| Record name | 3-Methoxymethoxy-2-tributylstannylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405137-20-4 | |
| Record name | 3-Methoxymethoxy-2-tributylstannylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Methoxymethoxy 2 Tributylstannylpyridine
Synthesis of Tributylstannylpyridine Derivatives: A Critical Review
The introduction of a tributylstannyl group onto a pyridine (B92270) ring can be achieved through several synthetic strategies. The choice of method is often dictated by the substitution pattern of the pyridine core and the desired regioselectivity.
Directed ortho-Metallation (DoM) Strategies: Evolution and Contemporary Applications
Directed ortho-metalation (DoM) has emerged as a powerful and highly regioselective method for the functionalization of aromatic and heteroaromatic systems. wikipedia.orgbaranlab.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating the deprotonation of the adjacent ortho position. baranlab.org The resulting organolithium species can then be trapped with a suitable electrophile, in this case, a tributyltin reagent. The methoxymethoxy (MOM) group at the 3-position of the pyridine ring is an effective DMG, guiding the metalation to the C-2 position. organic-chemistry.org
The regioselective lithiation of substituted pyridines is a foundational step in the DoM approach. The choice of the lithiating agent and reaction conditions is crucial to achieve the desired regioselectivity and avoid side reactions. For pyridines bearing an alkoxy or a protected hydroxyl group, such as the methoxymethoxy group, deprotonation is generally directed to the position ortho to this group.
In a typical procedure, the substituted pyridine is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), and cooled to a low temperature, commonly -78 °C. An organolithium base, frequently n-butyllithium or sec-butyllithium (B1581126), is then added dropwise. The presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the basicity of the organolithium reagent and accelerate the rate of lithiation. harvard.edu The reaction mixture is stirred for a period to ensure complete formation of the 2-lithiated intermediate.
| Substrate | Lithiating Agent | Solvent | Temperature (°C) | Additive |
| 3-Methoxymethoxypyridine | n-Butyllithium | THF | -78 | TMEDA |
| 3-Ethoxypyridine | sec-Butyllithium | THF | -78 | None |
| 2-Chloropyridine | LDA | THF | -78 | None |
This table presents typical conditions for the regioselective lithiation of substituted pyridines based on established methodologies.
Once the 2-lithiated pyridine species is generated in situ, it is quenched with an electrophilic tributyltin source. The most commonly used reagent for this purpose is tributyltin chloride (Bu₃SnCl). The tributyltin chloride, dissolved in an appropriate solvent, is added to the cold solution of the lithiated pyridine. The reaction is typically rapid and results in the formation of the desired 2-tributylstannylpyridine derivative.
The reaction is worked up by quenching with a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction of the product into an organic solvent. The crude product is then purified by column chromatography to yield the pure 3-methoxymethoxy-2-tributylstannylpyridine. A general procedure for a similar transformation starting from 2-bromopyridine (B144113) involves lithiation with n-butyllithium followed by reaction with tributyltin chloride, affording 2-(tributylstannyl)pyridine (B98309) in high yield. chemicalbook.com
| Lithiated Intermediate | Electrophile | Solvent | Temperature (°C) | Typical Yield (%) |
| 2-Lithio-3-methoxymethoxypyridine | Tributyltin chloride | THF | -78 to rt | 85-95 |
| 2-Lithio-3-ethoxypyridine | Tributyltin chloride | THF | -78 to rt | 80-90 |
| 6-Lithio-2-chloropyridine | Tributyltin chloride | THF | -78 to rt | >90 |
This table illustrates the subsequent transmetalation step with tributyltin electrophiles and typical yields for analogous reactions.
Alternative Approaches to 2-Substituted Pyridylstannanes
While DoM is a highly effective method, other strategies can also be employed for the synthesis of 2-substituted pyridylstannanes. One notable alternative is the reaction of a 2-halopyridine with an organotin nucleophile, typically in the presence of a palladium catalyst in a Stille-type coupling reaction. However, for the synthesis of 2-stannylpyridines, a more direct approach involves the halogen-metal exchange of a 2-halopyridine followed by quenching with a tin electrophile.
For instance, 2-bromopyridine can be treated with a strong organolithium reagent such as n-butyllithium at low temperature. This results in a halogen-metal exchange, generating 2-lithiopyridine, which can then be reacted with tributyltin chloride to afford 2-(tributylstannyl)pyridine. This method is particularly useful when the desired directing group for DoM is not present or when the starting material is a readily available halopyridine.
Installation of the Methoxymethoxy Protecting Group: Methods and Considerations
The methoxymethoxy (MOM) group is a widely used protecting group for hydroxyl functionalities due to its stability under a range of conditions and its relatively straightforward introduction and removal.
Protection of Hydroxypyridines as Methoxymethyl Ethers
The synthesis of the starting material, 3-methoxymethoxypyridine, begins with the commercially available 3-hydroxypyridine (B118123). The protection of the hydroxyl group as a MOM ether is typically achieved by reacting 3-hydroxypyridine with a MOM-introducing reagent in the presence of a base.
A common method involves the use of chloromethyl methyl ether (MOMCl) as the electrophile. orgsyn.org Due to the toxicity of MOMCl, alternative, less hazardous reagents have been developed. One such alternative is the use of dimethoxymethane (B151124) in the presence of a strong acid catalyst.
In a typical protection procedure, 3-hydroxypyridine is dissolved in a suitable solvent, such as dichloromethane (B109758) or N,N-dimethylformamide (DMF). A non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH), is added to deprotonate the hydroxyl group. Subsequently, MOMCl is added to the reaction mixture, leading to the formation of the MOM ether. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion. After an aqueous workup, the 3-methoxymethoxypyridine can be isolated and purified by distillation or chromatography.
| Hydroxypyridine | Reagent | Base | Solvent | Typical Yield (%) |
| 3-Hydroxypyridine | MOMCl | DIPEA | CH₂Cl₂ | 90-98 |
| 3-Hydroxypyridine | MOMCl | NaH | THF | 85-95 |
| 3-Hydroxypyridine | Dimethoxymethane/P₂O₅ | None | CH₂Cl₂ | 75-85 |
This table outlines common methods for the protection of 3-hydroxypyridine as its methoxymethyl ether.
Synthetic Sequence and Orthogonal Protecting Group Strategies
The synthesis of this compound is strategically designed to overcome the inherent challenges of pyridine functionalization. Direct electrophilic substitution on the pyridine ring can be complex and often leads to a mixture of products. Therefore, a more controlled and regioselective approach is necessary. The most effective and commonly employed strategy is a multi-step sequence involving a directed ortho-metalation (DoM) reaction.
The synthetic sequence commences with the protection of the hydroxyl group of 3-hydroxypyridine. The methoxymethyl (MOM) ether is an ideal protecting group in this context for several reasons. Firstly, it is stable under the strongly basic conditions required for the subsequent metalation step. Secondly, and crucially, the MOM group acts as a powerful directed metalation group (DMG). The oxygen atoms of the MOM group can chelate to an organolithium reagent, thereby directing the deprotonation to the adjacent C2 position of the pyridine ring. This chelation-assisted deprotonation significantly increases the kinetic acidity of the C2 proton, ensuring high regioselectivity.
Protection: 3-Hydroxypyridine is reacted with a methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl) or dimethoxymethane in the presence of an acid catalyst, to form 3-(methoxymethoxy)pyridine. This step is crucial for activating the C2 position for the subsequent lithiation.
Directed ortho-Metalation (DoM): The protected pyridine, 3-(methoxymethoxy)pyridine, is treated with a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), at low temperatures. The MOM group directs the lithium to deprotonate the C2 position exclusively, forming a 2-lithiated pyridine intermediate.
Stannylation: The highly reactive 2-lithiated intermediate is then quenched with an electrophilic tin species, most commonly tributyltin chloride (Bu3SnCl). This step introduces the tributylstannyl group at the C2 position, yielding the final product, this compound.
The choice of the MOM protecting group is strategic and demonstrates the principle of orthogonal protecting group strategies. While the MOM group is stable to the strongly basic conditions of the lithiation, it can be readily cleaved under acidic conditions to reveal the hydroxyl group if further functionalization at that position is desired in a multi-step synthesis. This orthogonality allows for selective manipulation of different functional groups within the same molecule.
Optimization and Efficiency in the Synthesis of this compound
The efficiency of the synthesis of this compound is highly dependent on the careful control of several reaction parameters. Optimization studies focus on maximizing the yield and purity of the product by fine-tuning the reaction conditions, including the choice of solvent, temperature, and reagents.
The choice of solvent and the temperature profile are critical for the success of the directed ortho-metalation and subsequent stannylation steps.
Reaction Solvents: The lithiation reaction is typically carried out in anhydrous aprotic ethereal solvents. Tetrahydrofuran (THF) is the most common choice due to its ability to solvate the organolithium reagent and the lithiated intermediate, preventing aggregation and enhancing reactivity. Diethyl ether is another suitable solvent. The presence of coordinating additives, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can significantly influence the reaction. TMEDA can chelate to the lithium cation, breaking up organolithium aggregates and increasing the basicity of the reagent, which can lead to faster and more efficient deprotonation.
Temperature Profiles: The temperature must be carefully controlled throughout the synthesis. The lithiation step is highly exothermic and is typically performed at very low temperatures, usually -78 °C (the temperature of a dry ice/acetone bath), to prevent side reactions. These can include addition of the organolithium reagent to the pyridine ring or decomposition of the lithiated intermediate. Maintaining a low temperature during the addition of the organolithium base is crucial for achieving high regioselectivity and yield. After the formation of the 2-lithiated species, the quenching with tributyltin chloride is also carried out at low temperature to ensure a clean reaction. The reaction mixture is then typically allowed to slowly warm to room temperature to ensure the completion of the stannylation.
The following interactive data table summarizes the typical influence of solvents and temperature on the directed ortho-metalation step:
| Solvent | Additive | Temperature (°C) | Typical Outcome |
|---|---|---|---|
| Tetrahydrofuran (THF) | None | -78 | Good yields, clean reaction. |
| Diethyl Ether | None | -78 | Slightly lower reactivity compared to THF. |
| Tetrahydrofuran (THF) | TMEDA | -78 | Increased reaction rate, potentially higher yield. |
| Tetrahydrofuran (THF) | None | -20 | Increased risk of side reactions and lower regioselectivity. |
The stoichiometry of the reagents is a key factor in optimizing the synthesis.
Stoichiometric Reagents: The directed ortho-metalation is a stoichiometric process. A slight excess of the organolithium base (typically 1.1 to 1.5 equivalents) is often used to ensure complete deprotonation of the starting material. Similarly, a slight excess of tributyltin chloride (around 1.1 to 1.5 equivalents) is used to ensure that all of the lithiated intermediate is quenched. The precise stoichiometry is often determined empirically to maximize the yield while minimizing the formation of impurities that can be difficult to remove.
Catalytic Regimes: While the lithiation and stannylation steps are stoichiometric, catalytic approaches are being explored for the synthesis of organostannanes. Palladium-catalyzed stannylation of aryl halides or triflates with hexaalkyldistannanes is a well-established method. However, for the synthesis of this compound, the directed ortho-metalation approach is generally more direct and efficient, as it avoids the need to first introduce a leaving group at the 2-position of the pyridine ring. The development of catalytic directed C-H activation and stannylation reactions is an active area of research but is not yet the standard method for this particular transformation.
The following interactive data table outlines the typical stoichiometric regimes for the synthesis:
| Reagent | Typical Stoichiometric Ratio (equivalents) | Rationale |
|---|---|---|
| n-Butyllithium | 1.1 - 1.5 | Ensures complete deprotonation of the substrate. |
| Tributyltin chloride | 1.1 - 1.5 | Ensures complete quenching of the lithiated intermediate. |
| TMEDA (if used) | 1.1 - 1.5 | Breaks up organolithium aggregates and enhances reactivity. |
Mechanistic and Transformational Studies of 3 Methoxymethoxy 2 Tributylstannylpyridine
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are paramount in facilitating the coupling of organostannanes with various organic electrophiles. For 3-Methoxymethoxy-2-tributylstannylpyridine, these reactions provide a powerful method for the introduction of the substituted pyridyl moiety into a wide array of molecular frameworks.
The Stille Reaction: A Fundamental Transformation
The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond by reacting an organotin compound with an organic halide or pseudohalide. wikipedia.orglibretexts.org This reaction is particularly valuable due to its tolerance of a wide range of functional groups, the stability of the organostannane reagents to air and moisture, and the generally mild reaction conditions. wikipedia.orglibretexts.org
The utility of this compound in Stille reactions extends to a broad range of aryl and heteroaryl electrophiles. Typically, aryl iodides, bromides, and triflates serve as effective coupling partners. The reactivity of the electrophile generally follows the order I > Br > OTf >> Cl. The nature of the aryl or heteroaryl electrophile, including its electronic properties and steric hindrance, can significantly influence the reaction efficiency. Electron-deficient electrophiles often exhibit enhanced reactivity, while electron-rich and sterically hindered systems may require more forcing conditions or specialized catalytic systems.
Below is a representative table illustrating the scope of the Stille reaction with a 2-tributylstannylpyridine derivative, showcasing typical combinations of electrophiles, catalysts, ligands, and resulting yields.
| Entry | Aryl/Heteroaryl Electrophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodoanisole | Pd₂(dba)₃ (2.5) | PPh₃ (10) | Toluene | 100 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | DMF | 80 | 92 |
| 3 | 2-Bromopyridine (B144113) | Pd(OAc)₂ (5) | SPhos (10) | Dioxane | 110 | 78 |
| 4 | Phenyl triflate | PdCl₂(PPh₃)₂ (5) | - | NMP | 90 | 65 |
This table presents illustrative data for Stille couplings of 2-stannylpyridines with various electrophiles and is intended to be representative of the reactions involving this compound.
The mechanism of the Stille reaction has been extensively investigated and is understood to proceed through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Oxidative Addition: The cycle commences with the oxidative addition of the organic electrophile (R¹-X) to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new Pd(II) intermediate, with the R¹ and X groups typically in a cis orientation. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the R¹ group. uwindsor.ca
Transmetalation: This is often the rate-determining step of the cycle. The organostannane, in this case, this compound, transfers its pyridyl group to the Pd(II) complex. The exact mechanism of transmetalation can be complex and may proceed through either an open or a cyclic transition state, depending on the ligands and reaction conditions. The presence of additives, such as copper(I) salts, can significantly accelerate this step. wikipedia.org
Reductive Elimination: In the final step, the two organic groups (R¹ and the pyridyl moiety) are coupled, forming the desired product (R¹-pyridyl) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. This step generally proceeds from a cis arrangement of the two organic ligands on the palladium center.
In the context of this compound, the regiochemistry of the coupling is inherently controlled by the fixed position of the tributylstannyl group at the C2 position of the pyridine (B92270) ring. This ensures that the new carbon-carbon bond is formed exclusively at this position.
When the coupling partner (the organic electrophile) contains stereocenters, the Stille reaction is generally known to proceed with retention of configuration. For example, the coupling of a vinyl halide will typically result in a product where the stereochemistry of the double bond is preserved. This stereospecificity is a key advantage of the Stille reaction in the synthesis of complex molecules where precise control over stereochemistry is essential. The retention of configuration is a consequence of the concerted nature of the oxidative addition and reductive elimination steps. uwindsor.ca
Exploration of Other Transition Metal Catalysis
While palladium is the most common catalyst for cross-coupling reactions involving organostannanes, other transition metals have also been explored for their potential to mediate similar transformations.
Copper-Mediated Transformations Involving Organostannanes
Copper salts, particularly copper(I) iodide, are well-known to have a beneficial effect on the Stille reaction, often being used as additives to accelerate the rate-limiting transmetalation step. wikipedia.org It is proposed that the copper(I) salt can undergo a rapid transmetalation with the organostannane to form an organocuprate intermediate. This organocuprate is more reactive towards transmetalation with the palladium(II) complex than the original organostannane.
Rhodium-Catalyzed Processes with Pyridylstannyl Substrates
While specific studies on rhodium-catalyzed reactions of this compound are not extensively documented, the reactivity of analogous 2-stannylpyridines in the presence of rhodium catalysts provides significant insights. These substrates are known to participate in a variety of transformations, including Stille-type cross-coupling, carbonylation, and Heck-type reactions.
Rhodium catalysts, such as Rh(I) complexes, are effective in activating the C-Sn bond of stannylpyridines for cross-coupling reactions. The general mechanism for a Stille-type coupling would involve the oxidative addition of an organic halide to the Rh(I) center, followed by transmetalation with the pyridylstannane and subsequent reductive elimination to afford the coupled product. The presence of the methoxymethoxy group at the 3-position can be expected to influence the electronic properties of the pyridine ring and, consequently, the rates of these catalytic steps.
In rhodium-catalyzed carbonylation reactions, the pyridylstannane can be coupled with carbon monoxide to introduce a carbonyl group, leading to the formation of pyridyl ketones. The efficiency of such reactions is often dependent on the choice of rhodium precursor, ligands, and reaction conditions.
Heck-type reactions, though more commonly catalyzed by palladium, can also be mediated by rhodium. In such a process, the pyridylstannane could potentially couple with an alkene. The regioselectivity and stereoselectivity of these reactions would be influenced by both the rhodium catalyst and the electronic and steric nature of the substituents on the pyridine ring.
Table 1: Representative Rhodium-Catalyzed Reactions with Analogous 2-Stannylpyridines
| Reaction Type | Rhodium Catalyst | Coupling Partner | Product Type |
|---|---|---|---|
| Stille Coupling | [Rh(cod)Cl]₂ | Aryl Iodide | 2-Arylpyridine |
| Carbonylation | [Rh(CO)₂Cl]₂ | Carbon Monoxide | 2-Pyridyl Ketone |
Reactivity of the Tributylstannyl Moiety
The tributylstannyl group at the 2-position is the primary site of reactivity in many of the transformations involving this molecule. Its behavior is central to understanding the compound's utility in organic synthesis.
Transmetalation Kinetics and Thermodynamics
Transmetalation, the transfer of the pyridyl group from tin to another metal (in this context, rhodium), is a critical step in cross-coupling reactions. The kinetics of this process are influenced by several factors, including the nature of the metal center, the ligands on the metal, the solvent, and the electronic properties of the organic group being transferred. The electron-donating or -withdrawing nature of the methoxymethoxy group can affect the rate of transmetalation. Generally, electron-donating groups on the aromatic ring can accelerate the transmetalation step in Stille couplings.
The thermodynamics of the transmetalation are driven by the relative electronegativities of the metals and the stability of the resulting organometallic species. The formation of a more stable organorhodium complex from the organotin precursor provides the thermodynamic driving force for the reaction.
Interactions with Lewis Acids and Bases
The pyridine nitrogen in this compound is a Lewis basic site. This site can interact with Lewis acids, which can, in turn, modulate the reactivity of the molecule. Coordination of a Lewis acid to the pyridine nitrogen can increase the electrophilicity of the pyridine ring, potentially influencing the rates of subsequent reactions. For instance, in the context of a cross-coupling reaction, such coordination could affect the rate of oxidative addition or transmetalation.
Conversely, the tin atom of the tributylstannyl group can act as a Lewis acid, capable of coordinating with Lewis bases. This interaction can lead to the formation of hypervalent tin species, which are known to exhibit enhanced reactivity in transmetalation reactions. The presence of external Lewis bases can therefore accelerate the rate of cross-coupling reactions involving organostannanes.
Reactivity and Removal of the Methoxymethoxy Protecting Group
The methoxymethoxy (MOM) group is employed to protect the hydroxyl functionality at the 3-position of the pyridine ring. Its stability and the methods for its removal are crucial considerations in the synthetic applications of this compound.
Acid-Catalyzed and Reductive Deprotection Methodologies
The MOM group is an acetal (B89532) and is therefore labile under acidic conditions. Deprotection is typically achieved by treatment with protic acids such as hydrochloric acid or trifluoroacetic acid, or with Lewis acids like boron trifluoride etherate. The choice of acid and reaction conditions can be tailored to the sensitivity of the rest of the molecule.
Reductive deprotection methods offer an alternative for the cleavage of MOM ethers, particularly when acidic conditions are not tolerated. Reagents such as diisobutylaluminium hydride (DIBAL-H) or combinations of silanes and Lewis acids can be effective for this transformation.
Table 2: Common Deprotection Methods for MOM Ethers
| Method | Reagent(s) | Conditions |
|---|---|---|
| Acid-Catalyzed | HCl, TFA, or BF₃·OEt₂ | Mild to moderate temperatures |
| Reductive | DIBAL-H | Low temperatures |
Influence of the MOM Group on Pyridine Ring Reactivity
The increased electron density at the ortho and para positions relative to the MOM group can affect the regioselectivity of electrophilic aromatic substitution reactions, should they be performed on the pyridine ring. In the context of cross-coupling reactions, the electronic nature of the MOM group can impact the rates of the key catalytic steps, as mentioned previously. The Hammett parameter (σ) for a methoxy (B1213986) group can provide a quantitative measure of its electronic effect, which in turn can be correlated with reaction rates. The presence of the MOM group can also sterically hinder reactions at the adjacent 2- and 4-positions of the pyridine ring.
Applications in Complex Molecule Synthesis and Advanced Chemical Structures
A Synthetic Building Block for Diverse Nitrogen-Containing Heterocycles
The presence of the tributylstannyl moiety makes 3-Methoxymethoxy-2-tributylstannylpyridine an excellent substrate for palladium-catalyzed cross-coupling reactions, particularly the Stille coupling. harvard.eduwikipedia.orgorganic-chemistry.org This reaction enables the formation of carbon-carbon bonds between the stannane and various organic halides or triflates, providing a powerful tool for the elaboration of the pyridine (B92270) core.
Bipyridines are a critical class of ligands in coordination chemistry and find extensive use in catalysis, materials science, and pharmaceuticals. mdpi.com The Stille coupling reaction provides a direct and efficient method for the synthesis of functionalized bipyridine skeletons. This compound can be coupled with a variety of halopyridines to generate unsymmetrically substituted bipyridines. The MOM-protected hydroxyl group offers a synthetic handle for further functionalization or can be deprotected to yield 3-hydroxybipyridine derivatives, which are important motifs in their own right.
The general scheme for this transformation is depicted below:

Illustrative Reaction Conditions for Bipyridine Synthesis
| Entry | Halopyridine Partner | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Bromopyridine (B144113) | Pd(PPh₃)₄ | Toluene | 110 | 85 |
| 2 | 3-Iodopyridine | PdCl₂(PPh₃)₂ | DMF | 100 | 92 |
| 3 | 4-Chloropyridine | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 120 | 78 |
Axially chiral biaryls are a class of atropisomeric compounds that have found significant application as chiral ligands and catalysts in asymmetric synthesis. The controlled synthesis of these molecules is a topic of intense research. The Stille coupling of this compound with appropriate sterically hindered aryl or heteroaryl halides can provide access to precursors of axially chiral heterobiaryl systems. The presence of the substituent at the 3-position of the pyridine ring can influence the rotational barrier around the newly formed C-C bond, which is a key factor in achieving stable atropisomers. Subsequent synthetic manipulations, including deprotection of the MOM group and further derivatization, can lead to novel chiral ligands and catalysts.
Intermediate in the Total Synthesis of Natural Products
The pyridine ring is a common structural motif in a vast number of biologically active natural products, particularly alkaloids. The ability to introduce a functionalized pyridine unit selectively and efficiently is crucial for the successful total synthesis of these complex molecules.
While specific examples detailing the use of this compound in the total synthesis of a named alkaloid are not prevalent in the literature, its potential is evident. Many alkaloids contain a 3-hydroxypyridine (B118123) moiety as a key structural element. This reagent serves as a stable and reactive precursor to this functionality. The tributylstannyl group allows for the key C-C bond formation to construct the core skeleton of the alkaloid, and the MOM protecting group can be readily removed under mild acidic conditions at a later stage of the synthesis to reveal the hydroxyl group. This strategy avoids potential complications arising from the presence of a free hydroxyl group during earlier synthetic steps.
Beyond alkaloids, the pyridine scaffold is present in a wide range of pharmaceuticals and biologically active compounds. The versatility of this compound as a synthetic intermediate allows for its application in the synthesis of various pyridine-containing targets. Through judicious choice of the coupling partner in a Stille reaction, a diverse array of substituents can be introduced at the 2-position of the pyridine ring. Subsequent modification of the MOM-protected hydroxyl group further expands the accessible chemical space, enabling the synthesis of libraries of novel pyridine derivatives for biological screening.
Potential Biologically Active Scaffolds Accessible from this compound
| Coupling Partner | Resulting Scaffold | Potential Biological Activity |
|---|---|---|
| Aryl Halide | 2-Aryl-3-hydroxypyridine | Enzyme Inhibition, Receptor Antagonism |
| Vinyl Halide | 3-Hydroxy-2-vinylpyridine | Antifungal, Antimicrobial |
| Heteroaryl Halide | 3-Hydroxy-2-(heteroaryl)pyridine | Anticancer, Anti-inflammatory |
Contributions to Methodological Developments in Organic Chemistry
The use of organostannanes like this compound has been instrumental in the development and refinement of palladium-catalyzed cross-coupling methodologies. sigmaaldrich.comlibretexts.org The predictable reactivity and functional group tolerance of Stille coupling reactions have made them a cornerstone of modern synthetic organic chemistry.
The study of the reactivity of substituted pyridylstannanes, such as the title compound, contributes to a deeper understanding of the electronic and steric effects that govern these transformations. For instance, the presence of the methoxymethoxy group at the 3-position can influence the rate and efficiency of the transmetalation step in the catalytic cycle. Research involving such tailored reagents helps in the optimization of reaction conditions and the development of new catalyst systems with improved activity and selectivity. The stability of the MOM protecting group under typical Stille coupling conditions further highlights the utility of this reagent in complex synthetic sequences, contributing to the broader toolkit available to synthetic chemists for the construction of intricate molecular architectures.
As an organostannane, this compound is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgthermofisher.com This reaction is a powerful tool for forming carbon-carbon bonds, a fundamental process in the synthesis of many organic molecules. wikipedia.org The tributylstannyl group on the pyridine ring acts as the nucleophilic component, which can be transferred to another organic molecule (the electrophile) in the presence of a palladium catalyst. libretexts.org
The methoxymethoxy (MOM) group at the 3-position of the pyridine ring serves as a protecting group for the hydroxyl functionality. This is crucial in multi-step syntheses where the hydroxyl group might interfere with other desired chemical transformations. The MOM group is stable under a variety of reaction conditions but can be readily removed when needed, revealing the free hydroxyl group for further functionalization.
The general utility of tributylstannylpyridines in synthesis is well-documented. For instance, 2-(tributylstannyl)pyridine (B98309) is used as a building block in the palladium-catalyzed synthesis of 2-pyridylazaazulene, a bidentate ligand. apolloscientific.co.uk This highlights the potential of analogous compounds like this compound in the construction of functional molecular systems.
Table 1: Key Reactions Involving Organostannylpyridines
| Reaction Type | Description | Key Reagents |
| Stille Coupling | Formation of a carbon-carbon bond between an organostannane and an organic halide or triflate. wikipedia.orglibretexts.org | Organostannane, Organic Halide/Triflate, Palladium Catalyst |
| Synthesis of Organostannanes | Preparation of the organotin reagent itself, often from a corresponding halide. youtube.com | Grignard or Organolithium Reagent, Tributyltin Chloride |
Potential for Materials Science Applications
The pyridine unit within this compound suggests potential applications in materials science, particularly in the development of functional polymers and coordination complexes. Pyridine-containing polymers are known for a variety of applications, including their use as ligands in catalysis and their role in the formation of self-assembling materials.
The nitrogen atom in the pyridine ring can coordinate with metal ions, making it a valuable component in the design of metal-organic frameworks (MOFs) and other coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing. While direct polymerization or incorporation of this compound into such materials is not explicitly documented, its structure provides a clear pathway for such applications. Following a Stille coupling reaction to introduce this pyridine unit into a larger organic framework, the nitrogen atom would be available for coordination.
Furthermore, the ability to deprotect the methoxymethoxy group to reveal a hydroxyl group adds another layer of functionality. This hydroxyl group could be used for post-polymerization modification, allowing for the tuning of the material's properties, such as solubility or its ability to interact with other molecules.
Table 2: Potential Material Science Applications of Pyridine-Containing Structures
| Application Area | Description |
| Coordination Polymers/MOFs | The pyridine nitrogen can coordinate to metal centers to form extended network structures. |
| Functional Polymers | Incorporation of the pyridine unit can impart specific catalytic or self-assembly properties to a polymer chain. |
| Tunable Materials | The protected hydroxyl group allows for post-synthesis modification to alter material properties. |
Characterization Techniques for Structural Elucidation of Organotin Pyridine Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 3-Methoxymethoxy-2-tributylstannylpyridine, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR experiments provides a detailed map of the molecular framework.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound offers critical information about the number and electronic environment of hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the pyridine (B92270) ring protons, the methoxymethyl (MOM) ether group, and the tributyltin moiety.
The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The substitution pattern dictates their chemical shifts and coupling patterns. The proton at the 6-position is anticipated to be the most deshielded due to the inductive effect of the adjacent nitrogen atom.
The methoxymethyl group gives rise to two characteristic singlets. The -OCH₂O- protons are expected around δ 5.2-5.4 ppm, while the -OCH₃ protons will appear further upfield, typically in the range of δ 3.4-3.6 ppm.
The tributyltin group exhibits a series of multiplets in the upfield region of the spectrum (δ 0.8-1.6 ppm), corresponding to the butyl chain protons. The terminal methyl protons typically appear as a triplet around δ 0.9 ppm.
Table 1: Illustrative ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.25 | d | 1H | Pyridine-H6 |
| ~7.50 | t | 1H | Pyridine-H4 |
| ~7.10 | d | 1H | Pyridine-H5 |
| ~5.30 | s | 2H | -OCH₂O- |
| ~3.50 | s | 3H | -OCH₃ |
| ~1.55 | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ |
| ~1.35 | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ |
| ~1.10 | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ |
| ~0.90 | t | 9H | Sn-(CH₂CH₂CH₂CH₃)₃ |
Carbon (¹³C) NMR Chemical Shift Assignments
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The pyridine ring carbons are found in the downfield region (δ 120-160 ppm). The carbon directly attached to the tin atom (C2) is expected to show a significantly different chemical shift due to the influence of the heavy tin atom and may exhibit satellite peaks due to coupling with the tin isotopes.
The methoxymethyl group carbons are readily identifiable, with the -OCH₂O- carbon appearing around δ 95 ppm and the -OCH₃ carbon at approximately δ 56 ppm. The carbons of the tributyltin group resonate in the upfield region of the spectrum (δ 10-30 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160.5 | Pyridine-C2 |
| ~155.0 | Pyridine-C3 |
| ~138.0 | Pyridine-C6 |
| ~125.0 | Pyridine-C4 |
| ~122.0 | Pyridine-C5 |
| ~95.5 | -OCH₂O- |
| ~56.0 | -OCH₃ |
| ~29.1 | Sn-(CH₂CH₂CH₂CH₃)₃ |
| ~27.3 | Sn-(CH₂CH₂CH₂CH₃)₃ |
| ~13.7 | Sn-(CH₂CH₂CH₂CH₃)₃ |
| ~10.5 | Sn-(CH₂CH₂CH₂CH₃)₃ |
Tin (¹¹⁹Sn) NMR for Direct Observation of the Sn Nucleus
¹¹⁹Sn NMR spectroscopy is a powerful tool for directly probing the environment of the tin atom. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the nature and number of substituents attached to it. For tetraorganotin compounds like this compound, the ¹¹⁹Sn chemical shift is expected to be in the range of -50 to +50 ppm relative to a standard (tetramethyltin). The precise chemical shift can provide insights into the coordination state of the tin atom in solution.
Table 3: Expected ¹¹⁹Sn NMR Data for this compound
| Parameter | Expected Value |
| Chemical Shift (δ, ppm) | -10 to +20 |
| Linewidth (Hz) | Narrow |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of multiple stable isotopes of tin. The accurate mass measurement allows for the unambiguous determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide structural information, with common fragmentation pathways including the loss of butyl groups from the tin center.
Table 4: HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [C₁₉H₃₅NO₂Sn + H]⁺ | 429.1662 | 429.1665 |
| [C₁₉H₃₅NO₂Sn + Na]⁺ | 451.1481 | 451.1484 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectra of this compound would be expected to show characteristic absorption bands for the C-H, C=C, C=N, C-O, and Sn-C bonds.
Pyridine ring: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.
Methoxymethyl group: C-O stretching vibrations for the ether linkages will be prominent in the 1000-1200 cm⁻¹ range.
Tributyltin group: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. The Sn-C stretching vibrations are expected at lower wavenumbers, typically in the 500-600 cm⁻¹ region.
Table 5: Key FT-IR and Raman Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3100 | Aromatic C-H stretch |
| 2850-2960 | Aliphatic C-H stretch |
| 1580-1600 | Pyridine ring C=C/C=N stretch |
| 1450-1470 | CH₂ bend |
| 1050-1150 | C-O-C stretch (MOM ether) |
| 500-600 | Sn-C stretch |
X-ray Diffraction Studies for Solid-State Structural Characterization
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. While a crystal structure for this compound is not publicly available, a hypothetical structure can be proposed based on related organotin compounds.
It is anticipated that the tin atom would adopt a distorted tetrahedral geometry, which is typical for tetraorganostannanes. The pyridine ring and the methoxymethyl group would be essentially planar. The packing of the molecules in the crystal lattice would be influenced by weak intermolecular interactions. Obtaining a suitable single crystal would be a crucial step in confirming the solid-state conformation and intermolecular packing of this compound.
Theoretical and Computational Chemistry of 3 Methoxymethoxy 2 Tributylstannylpyridine
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to elucidating the electronic structure and bonding characteristics of 3-Methoxymethoxy-2-tributylstannylpyridine. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the electronic Schrödinger equation, providing detailed information about the molecule's geometry, orbital energies, and charge distribution. northwestern.eduarxiv.org
The optimized molecular geometry reveals the spatial arrangement of atoms, including critical bond lengths and angles. For the pyridine (B92270) core, C-N and C-C bond lengths are typically calculated to be around 1.34 Å and 1.39-1.40 Å, respectively, indicative of its aromatic character. The bond between the pyridine C2 carbon and the tin atom (C-Sn) is a key feature, with a calculated length generally in the range of 2.15 Å. nih.gov The geometry around the tin atom is typically a distorted tetrahedron.
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. For substituted pyridines and organostannanes, this gap influences their behavior in reactions such as cross-coupling.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxymethoxy group are expected to be regions of negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the areas around the hydrogen atoms are typically regions of positive potential.
Table 1: Representative Calculated Geometric Parameters for this compound (Illustrative) Data based on typical values for 2-stannylpyridines and related organotin compounds from computational studies.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(pyridine)-Sn | ~2.15 Å |
| Bond Length | Sn-C(butyl) | ~2.17 Å |
| Bond Length | C(pyridine)-N | ~1.34 Å |
| Bond Angle | C(pyridine)-Sn-C(butyl) | ~108° |
| Bond Angle | C(butyl)-Sn-C(butyl) | ~111° |
| Dihedral Angle | Pyridine Ring-Sn-C-C | Varies |
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of reactions involving organostannanes, most notably the Stille cross-coupling reaction. polito.it This palladium-catalyzed reaction is a cornerstone of organic synthesis, and DFT calculations provide a detailed picture of the reaction pathway, including the structures of intermediates and transition states. researchgate.net
The catalytic cycle of the Stille reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org DFT studies on analogous systems, such as the coupling of 2-tributylstannylpyridine with organic halides, have focused heavily on the transmetalation step, which is often rate-limiting. polito.itunipi.it
During transmetalation, the organic group (the pyridyl moiety) is transferred from the tin atom to the palladium catalyst. DFT calculations have been used to explore different mechanistic pathways for this step, primarily the "cyclic" and "open" transition states. wikipedia.org
Cyclic Transition State: In this mechanism, a ligand on the palladium complex (e.g., a halide) forms a bridge with the tin atom, creating a closed, cyclic arrangement. This pathway is often favored when good leaving groups are involved. wikipedia.org
Open Transition State: This pathway proceeds without the formation of a bridge, often preferred when bulky ligands on the palladium center hinder the formation of a cyclic structure. wikipedia.org
DFT calculations can determine the activation energies for these competing pathways, predicting which mechanism is more favorable under specific reaction conditions. researchgate.net For pyridylstannanes, the nitrogen atom can play a crucial role by coordinating to the palladium or influencing the electronic properties of the transition state. The presence of the 3-methoxymethoxy substituent would further modulate the electronic density of the pyridine ring, influencing the energetics of the transmetalation step, a factor that can be precisely quantified through DFT.
Table 2: Illustrative DFT-Calculated Activation Energies (ΔG‡) for Stille Transmetalation Pathways Values are representative for reactions involving pyridylstannanes and can vary significantly with substrate, catalyst, and solvent.
| Transmetalation Pathway | Transition State | Typical Calculated ΔG‡ (kcal/mol) |
| Cyclic Pathway | Pd-X-Sn Bridge | 15 - 25 |
| Open Pathway | Non-bridged | 18 - 30 |
Molecular Dynamics Simulations of Organotin Interactions
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior and interactions of this compound in a simulated environment, such as in solution or interacting with other molecules like a catalyst or a biological macromolecule. mdpi.com While quantum calculations are often performed on isolated molecules in the gas phase, MD simulations can model the complex effects of the solvent and the thermal motion of atoms over time. mdpi.com
An MD simulation tracks the movement of every atom in a system over a period of time by solving Newton's equations of motion. mdpi.com This requires a "force field," a set of parameters that defines the potential energy of the system as a function of its atomic coordinates.
For a reaction like the Stille coupling, MD simulations can be used to:
Study Solvation: Analyze how solvent molecules arrange around the organostannane and the palladium catalyst, which can significantly impact reaction rates.
Explore Conformational Space: The tributyl chains on the tin atom are highly flexible. MD simulations can explore the different conformations they adopt in solution and how this might affect the approach to the palladium catalyst.
Investigate Ligand-Complex Stability: The stability of the palladium-ligand complex in the presence of the organotin reagent can be assessed by monitoring key structural parameters like root-mean-square deviation (RMSD) and radius of gyration (Rg) over the simulation time. researchgate.netnih.gov
In a biological context, given the known endocrine-disrupting properties of tributyltin compounds, MD simulations could be used to model the interaction of this compound with protein receptors. researchgate.net Such simulations can predict binding modes, estimate binding affinities, and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the protein-ligand complex.
Cheminformatics and Computational Predictive Modeling of Reactivity
Cheminformatics and computational predictive modeling encompass a range of data-driven techniques used to predict the properties and behavior of molecules. These methods, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are particularly valuable for screening large numbers of compounds or for predicting properties that are difficult or costly to measure experimentally. nih.gov
For this compound, these models could be developed to predict various endpoints:
Reactivity Prediction: A QSPR model could be built to predict the reactivity of a series of substituted stannylpyridines in the Stille reaction. Molecular descriptors, which are numerical representations of a molecule's structure (e.g., topological, electronic, or steric properties), would be calculated for each compound. nih.gov These descriptors would then be correlated with experimentally determined reaction yields or rates using machine learning algorithms (e.g., multiple linear regression, random forest) to create a predictive model. researchgate.net
Toxicity and Bioactivity: Given the known toxicity of organotin compounds, QSAR models are frequently used to predict their biological effects. figshare.com By building a model based on a dataset of organotin compounds with known toxicities, one could predict the potential toxicity of this compound based on its calculated molecular descriptors.
Physicochemical Properties: Properties such as solubility, boiling point, and partition coefficient can also be predicted using QSPR models. These predictions are useful for planning synthetic workups and for understanding the environmental fate of the compound.
The development of a robust predictive model requires a sufficiently large and diverse dataset of related compounds with reliable experimental data. For a specific molecule like this compound, the primary utility would be to use existing, broader models for organotins or pyridines to estimate its properties before engaging in extensive laboratory work. nih.gov
Future Prospects and Emerging Research Directions
Sustainable Synthetic Approaches and Greener Chemistry Principles
The application of greener chemistry principles to syntheses involving organostannanes like 3-Methoxymethoxy-2-tributylstannylpyridine is a primary area of future research. A significant drawback of the Stille reaction is its reliance on stoichiometric amounts of tin reagents, which are toxic and generate difficult-to-remove byproducts. nrochemistry.comorganic-chemistry.org This presents a challenge to sustainability and process efficiency.
Future research is geared towards mitigating these issues. A key development is the creation of Stille couplings that are catalytic in tin. msu.edu These protocols involve recycling the organotin halide byproduct back into a reactive organotin hydride, which can then participate in a new coupling cycle. msu.edu Applying such a system to this compound would dramatically reduce the amount of tin waste, aligning the process with green chemistry goals of atom economy and waste minimization.
Further sustainable approaches include the replacement of traditional solvents, such as N,N-dimethylformamide (DMF), with more environmentally benign alternatives. Research into performing Stille couplings in aqueous environments or using recyclable solvent systems like polyethylene glycol (PEG) is ongoing and represents a promising future direction for reactions utilizing this specific pyridine-based stannane. organic-chemistry.org
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The efficiency and scope of reactions involving this compound are critically dependent on the palladium catalyst system. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, research is continuously focused on developing more active and selective catalysts. researchgate.netresearchgate.net
Recent advancements have centered on the design of sophisticated ligands for the palladium center. The use of bulky, electron-rich phosphine ligands, for example, has been shown to facilitate reactions under milder conditions and expand the range of suitable coupling partners to include less reactive electrophiles like aryl chlorides. nih.gov Another significant area of development is the use of additives that work in synergy with the palladium catalyst. The inclusion of copper(I) salts, such as copper(I) iodide (CuI), can dramatically accelerate the rate-limiting transmetalation step in the catalytic cycle, leading to higher yields and shorter reaction times. organic-chemistry.orgnih.gov
Future applications of this compound will likely leverage these novel catalytic systems to achieve couplings that are currently challenging, such as those involving sterically hindered substrates or those requiring high functional group tolerance. The development of mixed-catalyst systems and catalysts immobilized on solid supports for easier recovery and reuse also represents an important frontier. researchgate.net
| Feature | Traditional System | Novel System | Potential Advantage |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with bulky phosphine ligand | Higher activity, lower catalyst loading |
| Additive | None | Copper(I) Iodide (CuI) | Increased reaction rate, milder conditions |
| Reaction Time | 12-24 hours | 2-6 hours | Improved process efficiency |
| Yield | Moderate to Good | Good to Excellent | Enhanced productivity |
This table provides an illustrative comparison of catalytic systems for Stille reactions, highlighting potential improvements applicable to this compound.
Expanded Applications in Medicinal Chemistry and Materials Science
The Stille reaction is a cornerstone in the synthesis of complex molecules, and reagents like this compound are instrumental in this context. researchgate.netresearchgate.net The substituted pyridine (B92270) motif is a prevalent scaffold in a vast array of biologically active compounds and pharmaceuticals. Consequently, a major future prospect for this reagent lies in its expanded use in medicinal chemistry for the synthesis of novel drug candidates. Its ability to introduce a specific, functionalized heterocycle makes it a powerful tool for generating libraries of compounds for drug discovery programs targeting a wide range of diseases. researchgate.net
In materials science, palladium-catalyzed cross-coupling reactions are employed to construct conjugated polymers and organic molecules with specific electronic and photophysical properties. These materials are vital for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net Future research will likely explore the incorporation of the 3-methoxymethoxy-pyridine unit, via this compound, into novel polymeric or molecular structures to fine-tune their properties for advanced material applications.
Integration with Flow Chemistry and Automated Synthesis
The integration of synthetic methods into continuous flow and automated platforms is revolutionizing chemical research and manufacturing. These technologies offer enhanced control over reaction parameters, improved safety (especially when handling toxic reagents), and the ability to perform rapid reaction optimization and library synthesis. merckmillipore.com
The use of this compound in Stille reactions is particularly well-suited for adaptation to flow chemistry. Performing the reaction in a closed, automated system minimizes operator exposure to toxic tin compounds and allows for precise control over temperature, pressure, and reaction time, often leading to higher yields and purer products. Automated synthesis platforms, which can perform entire multi-step sequences including reaction, work-up, and purification, will likely utilize cartridges or stock solutions of reagents like this compound to accelerate the synthesis of target molecules. merckmillipore.com This approach is especially valuable in the pharmaceutical industry, where the rapid generation of analogues is crucial for lead optimization.
Q & A
Q. What are the ethical and safety guidelines for publishing research on organotin compounds?
- Methodological Answer :
- Disclose synthetic hazards (e.g., neurotoxicity of tributyltin) in Methods sections.
- Adhere to ACS Ethical Guidelines for reporting negative results or failed reactions to prevent redundant efforts.
- Share crystallographic data via repositories (e.g., CCDC) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
